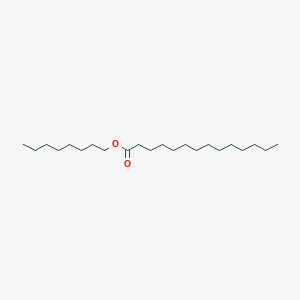
1-Adamantanecarbaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantanecarbaldehyde thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones. The adamantane moiety in this compound is a tricyclic hydrocarbon known for its stability and lipophilicity, which enhances the biological activity of the compound.
Preparation Methods
1-Adamantanecarbaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 1-adamantanecarbaldehyde and thiosemicarbazide. The reaction typically involves mixing equimolar amounts of the aldehyde and thiosemicarbazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the reaction. The resulting product is purified by recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Adamantanecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:
1. Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the thiosemicarbazone moiety, leading to the formation of sulfoxides or sulfones .
2. Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction primarily reduces the carbonyl group to an alcohol .
3. Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or acetonitrile
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiosemicarbazones
Scientific Research Applications
1. Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities .
2. Biology: In biological research, it is investigated for its antimicrobial and antifungal properties. The compound has shown activity against various bacterial and fungal strains .
3. Medicine: The most significant application of 1-adamantanecarbaldehyde thiosemicarbazone is in medicinal chemistry, where it is explored as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against several cancer cell lines, including breast cancer and glioma .
4. Industry: In the industrial sector, the compound is used in the development of new drugs and as an intermediate in the synthesis of other biologically active molecules .
Mechanism of Action
The mechanism of action of 1-adamantanecarbaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
1. Metal Coordination: The thiosemicarbazone moiety can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interfere with cellular processes, leading to cytotoxic effects .
2. DNA Interaction: The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
3. Enzyme Inhibition: this compound can inhibit enzymes involved in cellular metabolism, such as ribonucleotide reductase, which is essential for DNA synthesis .
Comparison with Similar Compounds
4-(1-Adamantyl)-3-thiosemicarbazide: Another adamantane-containing thiosemicarbazone with similar biological activities.
Benzaldehyde thiosemicarbazone: A simpler thiosemicarbazone derivative with antimicrobial and anticancer properties.
Acetophenone thiosemicarbazone: Known for its antifungal and antibacterial activities.
Uniqueness: 1-Adamantanecarbaldehyde thiosemicarbazone stands out due to the presence of the adamantane moiety, which enhances its lipophilicity and stability. This structural feature contributes to its higher biological activity and potential as a drug candidate .
Properties
CAS No. |
15502-76-8 |
|---|---|
Molecular Formula |
C12H19N3S |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
(1-adamantylmethylideneamino)thiourea |
InChI |
InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16) |
InChI Key |
WZZCIXIXWOZLHW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
Synonyms |
1-Adamantanecarbaldehydethiosemicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[b]thiophen-3-yl)acetamide](/img/structure/B103172.png)








![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
